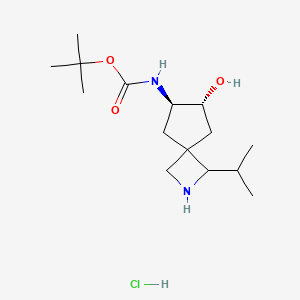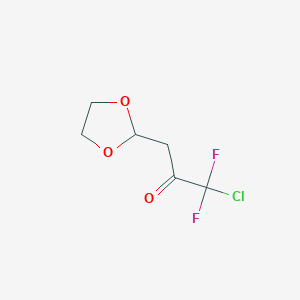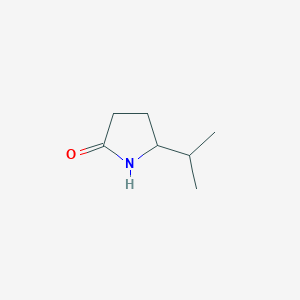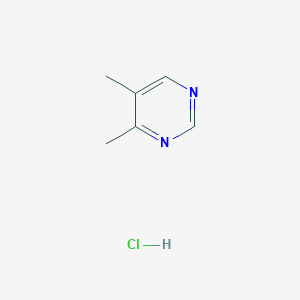
Schembl22389974
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schembl22389974 is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using a specific method and has shown promising results in several studies. In
Aplicaciones Científicas De Investigación
Scientific Creativity in Education
The development and validation of a test for measuring scientific creativity among secondary school students highlights the role of creativity in scientific inquiry and education. The test aims to capture aspects of scientific creativity, suggesting that science ability is a necessary but not sufficient condition for scientific creativity, indicating the complexity of fostering creativity within the scientific domain (Hu & Adey, 2002).
Undergraduate Research for Minority Scientists
Undergraduate research experiences are instrumental in increasing self-efficacy and career ambitions among underrepresented students in STEM fields. This underscores the transformative effect of research experience on students' career trajectories, particularly in minority-serving institutions, thereby addressing the underrepresentation of minorities in the sciences (Carpi et al., 2017).
Problem-Based Learning and Scientific Creativity
Problem-Based Learning (PBL) has been shown to foster scientific creativity among fifth graders, particularly in solving scientific problems and advancing scientific knowledge. This approach not only enhances students' creativity but also their engagement and interest in science, demonstrating the effectiveness of PBL in science education (Siew, Chong, & Lee, 2015).
Stem Cell Research and Banking
Stem cell research is rapidly evolving, offering significant therapeutic potential for previously incurable diseases. The establishment of stem cell biobanks facilitates the collection, storage, and distribution of stem cell-related biomaterials, highlighting the critical role of infrastructure in supporting scientific research and therapeutic innovation (Dricu, 2018).
Teaching Scientific Communication Skills
Instruction in 'Scientific Communication' skills significantly impacts students' performance in scientific literacy tasks. A comprehensive program focusing on information retrieval, scientific reading and writing, and data representation significantly enhances students' scientific literacy, illustrating the importance of explicit skills instruction in science education (Spektor-levy, Eylon, & Scherz, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Schembl22389974 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(2,4-difluorophenyl)acetic acid" ], "Reaction": [ "Step 1: The 4-bromo-2-fluoroaniline is reacted with sodium hydride in DMF to form the corresponding aniline salt.", "Step 2: The aniline salt is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of EDC and HOBt to form the desired amide intermediate.", "Step 3: The amide intermediate is then subjected to a series of reactions, including reduction with LiAlH4, followed by acylation with acetic anhydride and pyridine, and finally deprotection with TFA to yield the final product, Schembl22389974." ] } | |
| 2137434-42-3 | |
Fórmula molecular |
C15H29ClN2O3 |
Peso molecular |
320.85 g/mol |
Nombre IUPAC |
tert-butyl N-(6-hydroxy-3-propan-2-yl-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-9(2)12-15(8-16-12)6-10(11(18)7-15)17-13(19)20-14(3,4)5;/h9-12,16,18H,6-8H2,1-5H3,(H,17,19);1H |
Clave InChI |
IKXMYBQISHQEAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1.Cl |
SMILES canónico |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)



![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)

![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)
